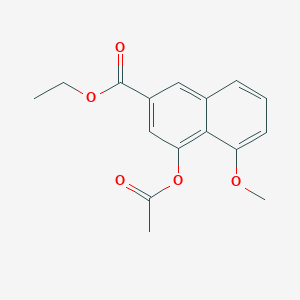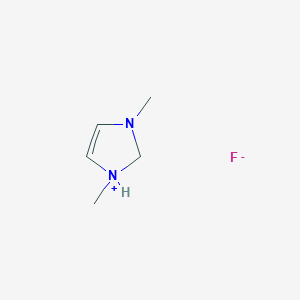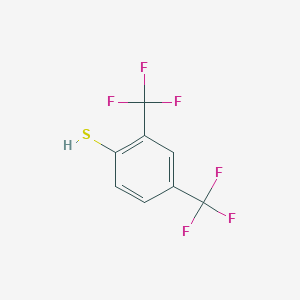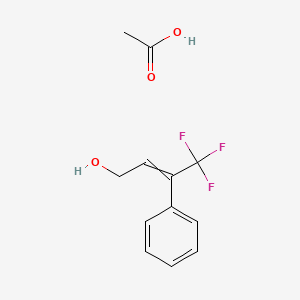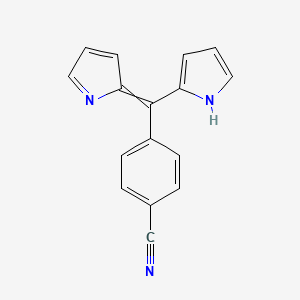![molecular formula C25H21N2OP B12526382 N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea CAS No. 869851-39-8](/img/structure/B12526382.png)
N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea is an organophosphorus compound that features a phosphanyl group attached to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea typically involves the reaction of diphenylphosphine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts like palladium chloride or nickel chloride can be used to form coordination complexes.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Introduction of various functional groups on the phenyl rings.
Coordination: Formation of metal-phosphine complexes.
Applications De Recherche Scientifique
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea has several applications in scientific research:
Medicine: Research into its potential as a pharmacophore for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea exerts its effects is primarily through its ability to coordinate with metal centers. The phosphanyl group acts as a donor, forming stable complexes with transition metals. These metal complexes can then participate in
Propriétés
Numéro CAS |
869851-39-8 |
|---|---|
Formule moléculaire |
C25H21N2OP |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-(3-diphenylphosphanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C25H21N2OP/c28-25(26-20-11-4-1-5-12-20)27-21-13-10-18-24(19-21)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,(H2,26,27,28) |
Clé InChI |
AYZMOYNBCSRKBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
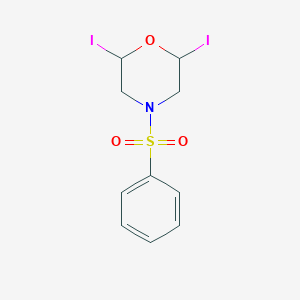
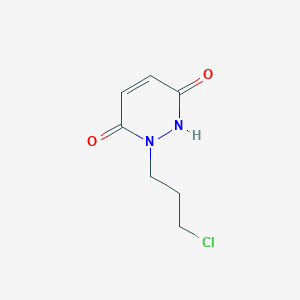
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

